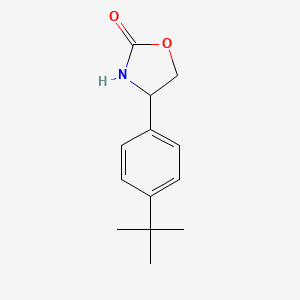![molecular formula C11H10N2O2 B6601282 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine CAS No. 64993-06-2](/img/structure/B6601282.png)
9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine (MDQ) is a heterocyclic amine compound that has been studied for its potential applications in the synthesis of pharmaceuticals, materials science, and biochemistry. MDQ is a colorless, water-soluble solid that has a melting point of 122-123°C and a boiling point of 335-338°C. It is a versatile building block for organic synthesis and has been used in the synthesis of various compounds, including antibiotics, anti-cancer drugs, and anti-inflammatory drugs.
Wirkmechanismus
9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine is believed to act by binding to specific sites on enzymes, receptors, or other molecules. This binding can either activate or inhibit the target molecule, depending on the specific target. For example, 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine has been shown to bind to the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. By binding to this enzyme, 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine can inhibit its activity, leading to an increase in the levels of acetylcholine in the body.
Biochemical and Physiological Effects
9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine has been studied for its potential biochemical and physiological effects. In animal studies, 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine has been shown to have anti-inflammatory, anti-cancer, and anti-fungal effects. In addition, 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine has been shown to have anti-oxidant and anti-apoptotic effects. In humans, 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine has been shown to have anti-inflammatory, anti-cancer, and anti-fungal effects, as well as anti-oxidant and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine has several advantages and limitations for use in laboratory experiments. One of the advantages of 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine is that it is a versatile building block for organic synthesis, which allows for the synthesis of a variety of compounds. In addition, 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine is a water-soluble compound, which makes it easy to work with in a laboratory setting. However, one of the limitations of 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine research. One potential direction is to further study the biochemical and physiological effects of 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine. This could include studying the effects of 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine on various diseases, such as cancer, inflammation, and fungal infections. Another potential direction is to develop new methods for synthesizing 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine, which could lead to more efficient and cost-effective production of the compound. Finally, further research could be conducted to determine the mechanism of action of 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine, which could lead to the development of new drugs and therapies.
Synthesemethoden
9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine is synthesized using a variety of methods, including the reaction of 2-methoxybenzaldehyde with dimethylformamide (DMF), followed by the addition of sodium borohydride and sodium hydroxide. This reaction yields a mixture of 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine and its mono- and di-methylated derivatives. Another method involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate and sodium borohydride, followed by the addition of sodium hydroxide. This reaction yields an enol ester, which is then hydrolyzed to yield 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine.
Wissenschaftliche Forschungsanwendungen
9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine has been studied for its potential applications in biochemistry, materials science, and pharmaceuticals. In biochemistry, 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine has been used to synthesize various compounds, including antibiotics, anti-cancer drugs, and anti-inflammatory drugs. In materials science, 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine has been used to synthesize polymers, such as polyurethanes, and to synthesize nanomaterials. In pharmaceuticals, 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine has been used to synthesize various drugs, including antifungal agents, anti-inflammatory agents, and anti-viral agents.
Eigenschaften
IUPAC Name |
9-methyl-[1,3]dioxolo[4,5-f]quinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-2-3-13-10-7(12)4-8-11(9(6)10)15-5-14-8/h2-4H,5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMRREZETGXUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=C(C2=NC=C1)N)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-[1,3]dioxolo[4,5-f]quinolin-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[2-(benzylamino)ethyl]phosphonic acid hydrochloride](/img/structure/B6601264.png)
![4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine](/img/structure/B6601272.png)

![10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine](/img/structure/B6601280.png)
